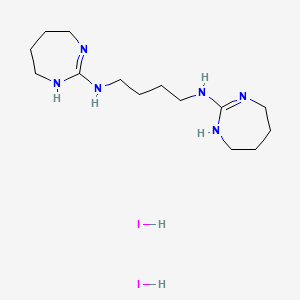
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride is a complex organic compound. This compound is characterized by its unique structure, which includes a pyridoindole core, an ethanol group, and several other functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the pyridoindole core, followed by the introduction of the ethanol group and other functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Functional groups such as ketones or nitro groups can be reduced to alcohols or amines.
Substitution: Halogen atoms or other leaving groups can be substituted with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while reduction of ketones would yield secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological pathways could lead to the development of new treatments for diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoindole derivatives and compounds with similar functional groups. Examples include:
- 2H-Pyrido(3,4-b)indole derivatives with different substituents.
- Compounds with ethanol groups and similar aromatic structures.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structural features. These characteristics give it distinct chemical and biological properties, making it a valuable subject of study.
Properties
CAS No. |
111050-88-5 |
|---|---|
Molecular Formula |
C24H33Cl2N3O3 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-(methylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C24H31N3O3.2ClH/c1-15-11-19-18-7-5-6-8-20(18)26-23(19)24(27(15)14-17(28)13-25-2)16-9-10-21(29-3)22(12-16)30-4;;/h5-10,12,15,17,24-26,28H,11,13-14H2,1-4H3;2*1H |
InChI Key |
RPTAEFDHASXBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC(CNC)O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C24.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


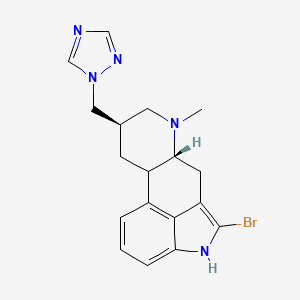

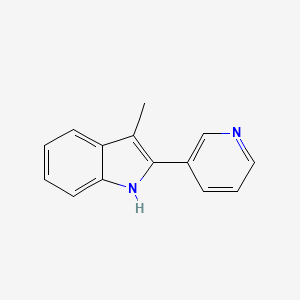
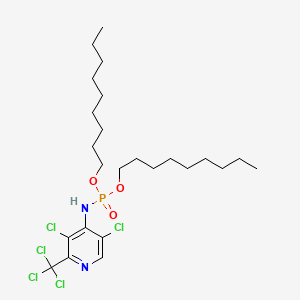
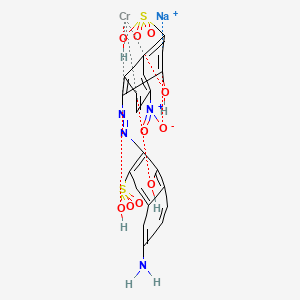

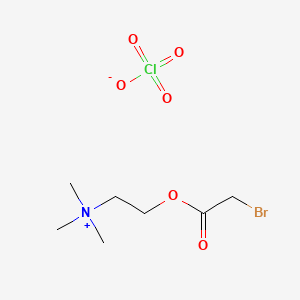

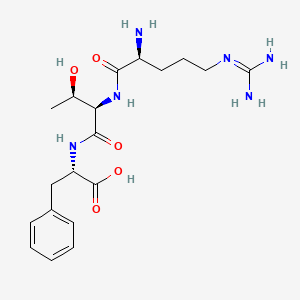

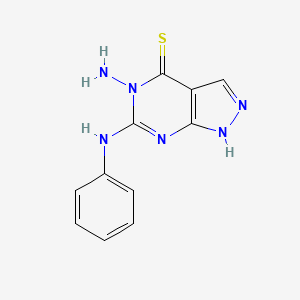
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
